molecular formula C10H11BrO3 B1361343 2-(2-Bromo-4-ethylphenoxy)acetic acid CAS No. 90841-60-4

2-(2-Bromo-4-ethylphenoxy)acetic acid

Cat. No.: B1361343
CAS No.: 90841-60-4
M. Wt: 259.1 g/mol
InChI Key: AWXJDESUOGJGQO-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-ethylphenoxy)acetic acid is a chemical compound with the molecular formula C10H11BrO3. It is commonly used in scientific experiments due to its unique physical and chemical properties. This compound is characterized by the presence of a bromine atom and an ethyl group attached to a phenoxyacetic acid structure, which imparts distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-ethylphenoxy)acetic acid typically involves the bromination of 4-ethylphenol followed by the reaction with chloroacetic acid. The general synthetic route can be summarized as follows:

    Bromination: 4-ethylphenol is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the ortho position relative to the hydroxyl group.

    Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial reactors to brominate 4-ethylphenol efficiently.

    Continuous esterification: Employing continuous flow reactors to ensure consistent production of the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-ethylphenoxy)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-(2-Amino-4-ethylphenoxy)acetic acid or 2-(2-Thio-4-ethylphenoxy)acetic acid.

    Oxidation: Formation of this compound derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

2-(2-Bromo-4-ethylphenoxy)acetic acid is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atom and phenoxyacetic acid structure allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-ethylphenoxy)acetic acid
  • 2-(2-Fluoro-4-ethylphenoxy)acetic acid
  • 2-(2-Iodo-4-ethylphenoxy)acetic acid

Uniqueness

2-(2-Bromo-4-ethylphenoxy)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-7-3-4-9(8(11)5-7)14-6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXJDESUOGJGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351189
Record name 2-(2-bromo-4-ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90841-60-4
Record name 2-(2-bromo-4-ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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